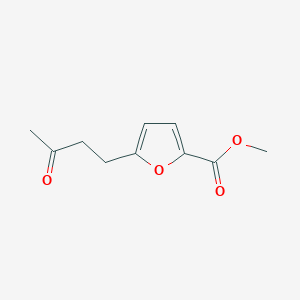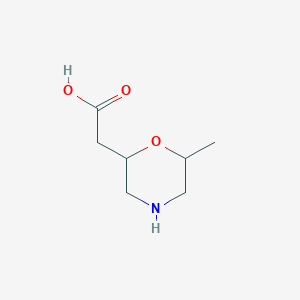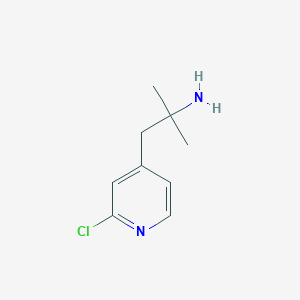
5-(Aminomethyl)-3-ethyloctanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3-ethyloctanehydrochloride is an organic compound characterized by the presence of an aminomethyl group attached to a long carbon chain. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-ethyloctanehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-ethyloctane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:
Temperature: 50-70°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 3-ethyloctane, formaldehyde, ammonia, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure to optimize yield
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
化学反応の分析
Types of Reactions
5-(Aminomethyl)-3-ethyloctanehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, 5-(Aminomethyl)-3-ethyloctanehydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology
In biological research, this compound can be used to study the effects of aminomethyl groups on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing compounds that interact with specific biological targets.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and polymer chemistry.
作用機序
The mechanism by which 5-(Aminomethyl)-3-ethyloctanehydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 5-(Aminomethyl)-3-ethylhexanehydrochloride
- 5-(Aminomethyl)-3-ethylheptanehydrochloride
- 5-(Aminomethyl)-3-ethylnonanehydrochloride
Uniqueness
Compared to similar compounds, 5-(Aminomethyl)-3-ethyloctanehydrochloride has a unique balance of hydrophobic and hydrophilic properties due to its specific carbon chain length and aminomethyl group. This balance can influence its solubility, reactivity, and interaction with biological systems, making it particularly useful in diverse applications.
特性
分子式 |
C11H26ClN |
|---|---|
分子量 |
207.78 g/mol |
IUPAC名 |
4-ethyl-2-propylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H25N.ClH/c1-4-7-11(9-12)8-10(5-2)6-3;/h10-11H,4-9,12H2,1-3H3;1H |
InChIキー |
ZKOLYOQYCRIHRS-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(CC)CC)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)



![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)


![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)

